Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate typically involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4,6-dimethylpyrimidine-2-carboxylic acid.
Reduction: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive pyrimidine derivatives with potential anticancer, antiviral, and antibacterial properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4,6-dimethylpyrimidin-2-yl)carbamoylacetate
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)6-9-11-7(2)5-8(3)12-9/h5H,4,6H2,1-3H3 |
InChI Key |
IVGQXKJMRMPVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.